Cilastatin
Overview
Description
Cilastatin is a renal dehydropeptidase inhibitor used to prevent degradation of imipenem . It is used in combination with imipenem to treat a variety of infections . Cilastatin itself does not have antibiotic activity, but it has been proven to be active against a zinc-dependent beta-lactamase that usually confers antibiotic resistance to certain bacteria .
Synthesis Analysis
The esterase RhEst1 from Rhodococcus sp. ECU1013 has been reported for the enantioselective hydrolysis of ethyl (S)- (+)-2,2-dimethylcyclopropane carboxylate, producing the building block of cilastatin . In this work, error-prone PCR and site-directed saturation mutagenesis were applied to RhEst1 for activity improvement .
Molecular Structure Analysis
Cilastatin has a molecular formula of C16H26N2O5S and a molar mass of 358.45 g·mol−1 .
Chemical Reactions Analysis
Cilastatin inhibits the human enzyme dehydropeptidase . Dehydropeptidase is an enzyme found in the kidney and is responsible for degrading the antibiotic imipenem . Cilastatin can therefore be combined intravenously with imipenem in order to protect it from degradation, prolonging its antibacterial effect .
Physical And Chemical Properties Analysis
Cilastatin has a molecular formula of C16H26N2O5S and a molar mass of 358.45 g·mol−1 .
Scientific Research Applications
1. Neuroprotective Treatment in Glaucoma Management
- Application Summary : Cilastatin has been studied for its potential role as an anti-inflammatory and neuroprotective treatment in managing Glaucoma . Glaucoma is a neurodegenerative disease that causes blindness .
- Methods of Application : In the study, an experimental mouse model was used, based on unilateral (left) laser-induced ocular hypertension (OHT). Cilastatin was administered daily (300 mg/kg, i.p.) two days before OHT surgery until sacrifice 3 or 7 days later .
- Results : The study found that OHT successfully increased intraocular pressure (IOP) values in OHT eyes but not in contralateral eyes; Cilastatin did not affect IOP values .
2. Attenuation of Renal Ischemia-Reperfusion Injury
- Application Summary : Cilastatin has been investigated for its potential to attenuate renal ischemia-reperfusion (IR) injury via hypoxia inducible factor-1α (HIF-1α) activation .
- Methods of Application : The effects of cilastatin preconditioning were investigated both in vitro and in vivo. In vitro, a human proximal tubular cell line (HK-2) was exposed to ischemia. In vivo, male C57BL/6 mice were subjected to bilateral kidney ischemia and reperfusion .
- Results : The study found that cilastatin upregulated HIF-1α expression in a time- and dose-dependent manner. Cilastatin enhanced HIF-1α translation via the phosphorylation of Akt and mTOR, followed by the upregulation of erythropoietin (EPO) and vascular endothelial growth factor (VEGF) .
3. Designing Mesoporous Silica Nanocarriers
- Application Summary : Cilastatin derivatives have been used as structure-directing agents in the design of mesoporous silica nanocarriers .
- Results : The study suggests that these nanocarriers could potentially be used as intrinsic nanomedicines for different treatments and illnesses, mainly in patients with cancer. After intravenous injection, the drug would be biodistributed in the kidneys, potentially alleviating the nephrotoxicity of chemotherapy .
4. Anti-Inflammatory Treatment in Nephropathologies
- Application Summary : Cilastatin is generally used in the treatment of nephropathologies associated with inflammation . It is a specific inhibitor of renal dehydrodipeptidase-1 .
- Results : The study suggests that cilastatin could potentially be used as an anti-inflammatory treatment in managing nephropathologies .
5. Prevention of Antibiotic-Induced Nephrotoxicity
- Application Summary : Cilastatin is used to prevent the hydrolysis of antibiotics and decrease antibiotic-induced nephrotoxicity .
- Results : The study suggests that cilastatin could potentially be used to prevent antibiotic-induced nephrotoxicity .
6. Designing Mesoporous Silica Nanocarriers
- Application Summary : Cilastatin derivatives have been used as structure-directing agents in the design of mesoporous silica nanocarriers .
- Results : The study suggests that these nanocarriers could potentially be used as intrinsic nanomedicines for different treatments and illnesses, mainly in patients with cancer. After intravenous injection, the drug would be biodistributed in the kidneys, potentially alleviating the nephrotoxicity of chemotherapy .
7. Anti-Inflammatory Treatment in Glaucoma Management
- Application Summary : Cilastatin has been studied for its potential role as an anti-inflammatory and neuroprotective treatment in managing Glaucoma . Glaucoma is a neurodegenerative disease that causes blindness .
- Methods of Application : In the study, an experimental mouse model was used, based on unilateral (left) laser-induced ocular hypertension (OHT). Cilastatin was administered daily (300 mg/kg, i.p.) two days before OHT surgery until sacrifice 3 or 7 days later .
- Results : The study found that OHT successfully increased intraocular pressure (IOP) values in OHT eyes but not in contralateral eyes; Cilastatin did not affect IOP values .
8. Prevention of Antibiotic Degradation
- Application Summary : Cilastatin is used to prevent the hydrolysis of antibiotics and decrease antibiotic-induced nephrotoxicity .
- Results : The study suggests that cilastatin could potentially be used to prevent antibiotic-induced nephrotoxicity .
9. Kidney Protection
- Application Summary : Cilastatin has been in clinical use since the 1980s in combination with the antibiotic imipenem to prevent imipenem degradation, which has enabled studies testing the effect of cilastatin on kidney outcomes in observational studies and clinical trials .
- Results : The study suggests that cilastatin could potentially be used for kidney protection .
Safety And Hazards
Cilastatin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Moderate to severe irritant to the skin and eyes . Contact with dust can cause mechanical irritation or drying of the skin .
Future Directions
Cilastatin is indicated, in combination with imipenem with or without relebactam, for the treatment of bacterial infections including respiratory, skin, bone, gynecologic, urinary tract, and intra-abdominal as well as septicemia and endocarditis . There are ongoing studies on the nephroprotective effects of cilastatin among people susceptible to acute kidney injury . Other research is focused on the potential anti-inflammatory and neuroprotective effects of cilastatin .
properties
IUPAC Name |
(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSUYTOATWAVLW-WFVMDLQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
81129-83-1 (mono-hydrochloride salt) | |
Record name | Cilastatin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082009345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048238 | |
Record name | Cilastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cilastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015535 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.00e-01 g/L | |
Record name | Cilastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015535 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cilastatin is a renal dehydropeptidase-I inhibitor. Since the antibiotic, imipenem, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to block the metabolism of imipenem. | |
Record name | Cilastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01597 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cilastatin | |
CAS RN |
82009-34-5, 81129-83-1 | |
Record name | Cilastatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82009-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cilastatin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082009345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01597 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cilastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cilastatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium hydrogen [R-[R*,S*-(Z)]]-7-[(2-amino-2-carboxylatoethyl)thio]-2-[[(2,2-dimethylcyclopropyl)carbonyl]amino]hept-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CILASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/141A6AMN38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Cilastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015535 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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